1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
CAS No.: 2197902-65-9
Cat. No.: VC4581830
Molecular Formula: C14H15ClN4O
Molecular Weight: 290.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197902-65-9 |
|---|---|
| Molecular Formula | C14H15ClN4O |
| Molecular Weight | 290.75 |
| IUPAC Name | (3-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 |
| Standard InChI Key | YULLSYLZKHZGKN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₁₄H₁₅ClN₄O) features a piperidine ring substituted at the 1-position with a 3-chlorobenzoyl group and at the 4-position with a 2H-1,2,3-triazole (Figure 1). The benzoyl group enhances lipophilicity, facilitating membrane permeability, while the triazole moiety engages in hydrogen bonding and π-π interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O |
| Molecular Weight | 290.75 g/mol |
| IUPAC Name | (3-Chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
| SMILES | C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
| Topological Polar Surface Area | 65.6 Ų |
Synthesis and Optimization
Click Chemistry-Driven Synthesis
The synthesis begins with the preparation of a piperidine-azide intermediate, which undergoes CuAAC with a propargyl derivative to form the triazole ring (Scheme 1). Key steps include:
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Acylation: Reaction of piperidine with 3-chlorobenzoyl chloride to introduce the benzoyl group.
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Azide Formation: Conversion of a bromoacetyl intermediate to an azide using sodium azide.
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Cycloaddition: Copper(I)-catalyzed reaction with a terminal alkyne to yield the 1,4-disubstituted triazole .
This method achieves yields exceeding 80%, with regioselectivity confirmed via ¹H-NMR and LC-MS. Modifications to the benzoyl group (e.g., fluoro or methyl substituents) have been explored to enhance target affinity and metabolic stability .
Pharmacological Activities
Antimicrobial and Antifungal Efficacy
The triazole moiety disrupts fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis. In Candida albicans models, the compound exhibited MIC₉₀ values of 8–16 µg/mL, comparable to fluconazole . Bacterial assays against Staphylococcus aureus (MIC = 32 µg/mL) suggest broader antimicrobial utility.
Table 2: Biological Activity Profile
Structure-Activity Relationships (SAR)
Role of the Triazole Ring
The 1,2,3-triazole’s N1 and N3 nitrogens are critical for hydrogen bonding with kinase ATP-binding pockets. Replacement with 1,2,4-triazole reduces potency by 4-fold, underscoring the importance of triazole topology .
Benzoyl Substitutions
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4-Fluoro: Enhances metabolic stability (t₁/₂ = 2.1 h vs. 0.8 h for chloro) .
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Methoxy: Reduces cytotoxicity (IC₅₀ > 50 µM).
Pharmacokinetics and Toxicity
ADME Profile
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